molecular formula C12H17NO2 B13306126 Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate

Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate

Cat. No.: B13306126
M. Wt: 207.27 g/mol
InChI Key: CNQSDZIRRVQLFL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate is an organic compound with the molecular formula C12H17NO2. This compound is known for its applications in various fields such as chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate typically involves the reaction of 3-methylbenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Biological Activity

Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate, a compound with potential pharmacological applications, has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol
  • CAS Number : 1258650-26-8

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains.
AntioxidantReduces oxidative stress by scavenging free radicals.
AnalgesicProvides pain relief in experimental models.
Anti-inflammatoryReduces inflammation in tissue models.
AntitumorShows potential cytotoxic effects against cancer cell lines.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound is expected to have moderate absorption rates due to its lipophilicity.
  • Distribution : It likely distributes well in body tissues given its molecular structure.
  • Metabolism : Metabolic pathways may involve phase I and phase II reactions, leading to various metabolites.
  • Excretion : Primarily excreted via renal pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .
  • Antioxidant Activity :
    In vitro assays demonstrated that the compound effectively scavenged free radicals, with an IC50 value of approximately 30 µM, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Cytotoxic Effects on Cancer Cells :
    A recent study investigated the cytotoxic effects of this compound on various cancer cell lines including MDA-MB-231 (breast cancer) and Hs578T (breast cancer). The compound induced apoptosis in these cells, with a significant increase in caspase-3 activation observed at concentrations above 10 µM .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQSDZIRRVQLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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